molecular formula C15H18N2O3S B4055685 3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide

3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide

Cat. No.: B4055685
M. Wt: 306.4 g/mol
InChI Key: QKENDQSHXMGNSW-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core linked to a tetrahydrothiophene ring and a methylpropanoyl group

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of an amine with 2-methylpropanoic acid, followed by the introduction of the tetrahydrothiophene ring through a cyclization reaction. The final step usually involves the coupling of the resulting intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects within the cell. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-methylpropanoyl)amino]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
  • **3-[(2-methylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-[(2-methylpropanoyl)amino]-N-(2-oxotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methylpropanoylamino)-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(2)13(18)16-11-5-3-4-10(8-11)14(19)17-12-6-7-21-15(12)20/h3-5,8-9,12H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKENDQSHXMGNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.